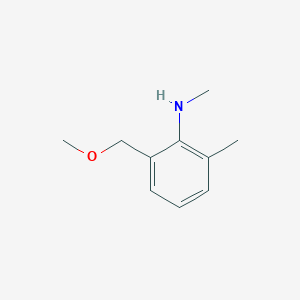

2-(methoxymethyl)-N,6-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-N,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-4-6-9(7-12-3)10(8)11-2/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMSSFJXQDPVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)COC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650021 | |

| Record name | 2-(Methoxymethyl)-N,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-11-7 | |

| Record name | 2-(Methoxymethyl)-N,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-N,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to GSK2334470 (CAS 941294-11-7): A Selective PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470, also identified by CAS number 941294-11-7, is a highly potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] As a pivotal kinase in the PI3K/AKT signaling pathway, PDK1 is a critical regulator of cell growth, survival, and proliferation. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][3] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and safety considerations for GSK2334470, intended to support researchers and drug development professionals in their scientific endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of GSK2334470 are summarized below.

| Property | Value | Source |

| CAS Number | 941294-11-7 (Note: Also cited as 1227911-45-6 in some sources) | [2] |

| Molecular Formula | C25H34N8O | [2] |

| Molecular Weight | 462.59 g/mol | [2] |

| IUPAC Name | (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | [4] |

| Solubility | Soluble in DMSO (100 mM or 46.26 mg/mL) and Ethanol (100 mM or 46.26 mg/mL) | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store at +4°C | [2] |

Biological Activity and Mechanism of Action

GSK2334470 is a potent inhibitor of PDK1 with an IC50 value of approximately 10 nM in cell-free assays.[2][5] It exhibits high selectivity for PDK1, showing minimal activity against a large panel of other kinases.[3][6]

The primary mechanism of action for GSK2334470 involves the inhibition of PDK1-mediated phosphorylation of its downstream substrates. This leads to the suppression of the T-loop phosphorylation and subsequent activation of key proteins in the AGC kinase family, including S6K1, SGK, and RSK.[2][7] While it effectively inhibits these substrates, GSK2334470 demonstrates a more limited inhibitory effect on the activation of Akt.[2]

The PI3K/PDK1/Akt signaling pathway, which GSK2334470 modulates, is a central cascade in cellular regulation. Its function and the point of intervention by GSK2334470 are illustrated in the following diagram.

Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of GSK2334470.

Experimental Protocols

Preparation of Stock Solutions

Given its solubility profile, GSK2334470 can be prepared as a stock solution in anhydrous DMSO or ethanol.[2] For a 100 mM stock solution, dissolve 46.26 mg of GSK2334470 in 1 mL of solvent. It is important to note that batch-specific molecular weights may vary due to hydration, which could necessitate adjustments to the solvent volume.[2]

In Vitro Kinase Assay

A general protocol to assess the inhibitory activity of GSK2334470 against PDK1 can be adapted from standard kinase assay methodologies.

Materials:

-

Recombinant human PDK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

-

Substrate (e.g., PDKtide peptide)

-

[γ-³²P]ATP

-

GSK2334470 (serially diluted)

-

P81 phosphocellulose paper

-

Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PDK1 enzyme, and the peptide substrate.

-

Add varying concentrations of GSK2334470 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).[5]

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[5]

-

Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of GSK2334470 and determine the IC50 value.

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of GSK2334470.

Safety Profile

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Avoid contact with skin and eyes.[9] Do not breathe dust or aerosols.[10] Handle in a well-ventilated area or under a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

In case of exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9]

-

Inhalation: Move to fresh air.[12]

-

Ingestion: Rinse mouth with water and seek medical attention.[12]

It is imperative to consult a comprehensive institutional or supplier-provided SDS for detailed safety information before handling GSK2334470.

Conclusion

GSK2334470 is a valuable research tool for investigating the role of the PDK1 signaling pathway in various cellular processes and disease models. Its high potency and selectivity make it a precise probe for dissecting the complexities of this critical signaling cascade. Researchers utilizing this compound should adhere to the information and protocols outlined in this guide and follow rigorous safety procedures to ensure accurate and safe experimentation.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK2334470 | Ligand page. Available from: [Link]

-

PubChem. GSK2334470. National Center for Biotechnology Information. Available from: [Link]

-

The Chemical Probes Portal. GSK2334470. Available from: [Link]

-

ResearchGate. Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1 | Request PDF. Available from: [Link]

-

Safety data sheet. (August 02 2022). Available from: [Link]

-

US EPA. Ethyl 12-hydroxyoctadecanoate Properties. Available from: [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. (August 22 2012). Available from: [Link]

-

Safety data sheet. Available from: [Link]

-

Utah Nanofab. 1. BTE. Available from: [Link]

-

Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. Available from: [Link]

-

ResearchGate. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. (March 06 2017). Available from: [Link]

-

LABOSHOP. Safety Data Sheet. (March 20 2023). Available from: [Link]

-

National Academies Press. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Available from: [Link]

-

PubChem. N-Fructosyl pyroglutamate | C11H17NO8 | CID 139292107. National Center for Biotechnology Information. Available from: [Link]

-

STS Inks. SAFETY DATA SHEET 1. IDENTIFICATICATION OF THE SUBSTANCE/ MIXTURE AND OF THE. Available from: [Link]

-

Nomura Research Group. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB. (March 09 2023). Available from: [Link]

-

PubMed. The measurement of polyglutamate metabolites of the thymidylate synthase inhibitor, ICI D1694, in mouse and human cultured cells. Available from: [Link]

-

ECHA. Aluminium oxide - Registration Dossier. Available from: [Link]

-

PubMed. Protocols for the Study of Taxanes Chemosensitivity in Prostate Cancer. Available from: [Link]

Sources

- 1. GSK2334470 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. GSK 2334470 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. SID 249565688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Probe GSK2334470 | Chemical Probes Portal [chemicalprobes.org]

- 7. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.adeo.com [media.adeo.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. chemicalbook.com [chemicalbook.com]

2-methoxymethyl-N,6-dimethylaniline molecular weight and formula

An In-depth Technical Guide to 2-methoxymethyl-N,6-dimethylaniline: Physicochemical Properties, Proposed Synthesis, and Potential Applications

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a vast array of functional molecules. This technical guide provides a comprehensive overview of 2-methoxymethyl-N,6-dimethylaniline, a compound for which detailed experimental data is not widely available in the public domain. By leveraging established principles of organic chemistry and drawing parallels with structurally related, well-characterized analogs, this document offers a predictive yet scientifically grounded exploration of its molecular characteristics, a plausible synthetic route, and its potential utility for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The systematic name "2-methoxymethyl-N,6-dimethylaniline" defines a precise chemical structure from which fundamental molecular properties can be derived. The molecule consists of an aniline core with a methyl group on the nitrogen atom (N-methyl), a methyl group at the 6-position of the benzene ring, and a methoxymethyl group (-CH2OCH3) at the 2-position.

From this structure, the molecular formula and molecular weight have been calculated:

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

A table of predicted physicochemical properties, based on the analysis of similar compounds such as 2,6-dimethylaniline and N,N-dimethylaniline, is presented below.[1][2][3][4][5]

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to light yellow liquid | Similar to other substituted anilines.[2][6] |

| Boiling Point | ~200-220 °C | Higher than 2,6-dimethylaniline (215 °C) due to increased molecular weight and the ether linkage. |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone). | The polar amine and ether groups may confer slight water solubility, but the aromatic ring and alkyl groups suggest greater solubility in organic solvents.[2][5] |

| Basicity (pKa of conjugate acid) | ~4-5 | The electronic and steric effects of the ortho-substituents are expected to influence the basicity, likely making it comparable to or slightly less basic than 2,6-dimethylaniline. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-methoxymethyl-N,6-dimethylaniline can be envisioned starting from the readily available 2,6-dimethylaniline. The proposed multi-step synthesis is outlined below, with each step representing a standard, high-yielding transformation in organic chemistry.

Step 1: N-Formylation of 2,6-Dimethylaniline

The synthesis commences with the protection of the amino group of 2,6-dimethylaniline. N-formylation is a robust method to achieve this, preventing side reactions in subsequent steps.

-

Protocol:

-

To a solution of 2,6-dimethylaniline in formic acid, add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice water to precipitate the N-formyl-2,6-dimethylaniline.

-

Filter, wash with cold water, and dry the solid product.

-

Step 2: Directed Ortho-Lithiation and Methoxymethylation

The formyl group directs the deprotonation to the ortho-position (the remaining hydrogen at the 2-position). Subsequent reaction with chloromethyl methyl ether introduces the desired methoxymethyl group.

-

Protocol:

-

Dissolve N-formyl-2,6-dimethylaniline in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of n-butyllithium in hexanes dropwise, maintaining the low temperature.

-

After stirring for 1-2 hours, add chloromethyl methyl ether (MOM-Cl) dropwise.

-

Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Deprotection of the N-Formyl Group

Acidic or basic hydrolysis can be employed to remove the formyl protecting group and regenerate the secondary amine.

-

Protocol (Acidic Hydrolysis):

-

Dissolve the crude product from the previous step in a mixture of methanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of ~9-10.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Step 4: N-Methylation

The final step involves the methylation of the secondary amine to yield the target compound, 2-methoxymethyl-N,6-dimethylaniline.

-

Protocol:

-

Dissolve the secondary amine in a suitable solvent such as methanol.

-

Add formaldehyde, followed by sodium borohydride in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography on silica gel.

-

The proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthesis of 2-methoxymethyl-N,6-dimethylaniline.

Potential Applications in Research and Drug Development

While specific applications for 2-methoxymethyl-N,6-dimethylaniline have not been documented, its structural features suggest several areas of potential utility, particularly as a building block in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: 2,6-Dimethylaniline is a crucial intermediate in the synthesis of local anesthetics like lidocaine and bupivacaine, as well as certain antiarrhythmic and anticonvulsant drugs.[7] The introduction of a methoxymethyl group at the 2-position of the N,6-dimethylaniline scaffold could modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. The ether linkage may alter lipophilicity and metabolic stability.

-

Agrochemical Synthesis: The 2,6-dimethylaniline core is also present in a number of fungicides and herbicides.[6] The novel substitution pattern of 2-methoxymethyl-N,6-dimethylaniline could be explored for the development of new agrochemicals with potentially improved efficacy or a different spectrum of activity.

-

Ligand Development in Coordination Chemistry: Substituted anilines can serve as ligands for transition metals, forming catalysts for a variety of organic transformations. The specific steric and electronic environment created by the N-methyl, 6-methyl, and 2-methoxymethyl groups could lead to catalysts with unique selectivity and reactivity.

Conclusion

2-methoxymethyl-N,6-dimethylaniline represents an intriguing, albeit underexplored, chemical entity. Based on a systematic analysis of its structure and the known chemistry of related compounds, this guide provides a solid foundation for its further investigation. The derived molecular formula (C10H15NO) and molecular weight (165.23 g/mol ), along with the proposed synthesis and discussion of potential applications, offer a starting point for researchers and drug development professionals interested in exploring the properties and utility of this novel substituted aniline. The synthesis pathway is designed to be robust and high-yielding, utilizing well-established chemical transformations. The potential for this compound to serve as a valuable intermediate in the creation of new pharmaceuticals and other functional molecules warrants its synthesis and empirical characterization.

References

-

Acmec Biochemical. (n.d.). 87-62-7[2,6-dimethylaniline]. Retrieved from [Link]

-

PubChem. (2026). 2,6-Dimethylaniline. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,6-Dimethylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

Sources

- 1. 87-62-7[2,6-dimethylaniline]- Acmec Biochemical [acmec.com.cn]

- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylaniline | SIELC Technologies [sielc.com]

- 4. epa.gov [epa.gov]

- 5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 6. royal-chem.com [royal-chem.com]

- 7. nbinno.com [nbinno.com]

Advancing Weed Management: A Technical Guide to Novel Aniline Intermediates for Chloroacetanilide Herbicide Research

For distribution to: Researchers, scientists, and professionals in agrochemical development.

Abstract

Chloroacetanilide herbicides are a cornerstone of modern agriculture, providing essential pre-emergence control of annual grasses and some broadleaf weeds. The efficacy and selectivity of these herbicides are critically dependent on the molecular architecture of their aniline-derived core. This technical guide provides an in-depth exploration of the design, synthesis, and characterization of novel aniline intermediates, which are pivotal in the development of next-generation chloroacetanilide herbicides. We will delve into the causal relationships between the structural modifications of these intermediates and the biological activity of the final products, offering field-proven insights and detailed experimental protocols to empower researchers in this dynamic field.

Introduction: The Central Role of the Aniline Moiety in Chloroacetanilide Herbicides

Chloroacetanilide herbicides, such as alachlor, metolachlor, and acetochlor, have been instrumental in global food production for decades.[1] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants, a process essential for early seedling growth.[2] The chloroacetamide moiety of these herbicides is the reactive component, alkylating key enzymes in the VLCFA pathway. However, the N-substituted aniline ring dictates the molecule's overall physicochemical properties, including its uptake, translocation, and metabolic fate in both target weeds and tolerant crops.

The "novelty" in this field is driven by the need to address several key challenges:

-

Expanding the weed control spectrum: Modifying the aniline ring can alter the herbicide's binding affinity to the target enzyme, potentially bringing new weed species under control.

-

Enhancing crop safety: Fine-tuning the electronic and steric properties of the aniline intermediate can lead to more rapid detoxification in crops, thereby improving selectivity.

-

Mitigating environmental impact: Designing aniline intermediates that lead to herbicides with more favorable degradation profiles can reduce their persistence in soil and water.

-

Combating herbicide resistance: The development of novel structures is a key strategy in managing the evolution of herbicide-resistant weeds.

This guide will provide a comprehensive overview of the strategies and methodologies for developing innovative aniline intermediates to meet these challenges.

Designing Novel Aniline Intermediates: A Structure-Activity Relationship (SAR) Perspective

The design of novel aniline intermediates is a hypothesis-driven process, guided by a deep understanding of the structure-activity relationships (SAR) that govern herbicidal efficacy. The aniline ring of a chloroacetanilide herbicide can be systematically modified to probe its interaction with the biological target and influence its overall behavior.

Key Structural Modifications and Their Rationale

The exploration of novel aniline intermediates often focuses on several key areas of the molecule:

-

Substitution pattern on the aromatic ring: The nature, number, and position of substituents on the aniline ring are critical. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), or small alkyl groups can significantly impact the electronic properties of the entire molecule, influencing its reactivity and binding characteristics.

-

Introduction of heterocyclic moieties: Replacing the phenyl ring with or attaching heterocyclic systems (e.g., pyrazole, pyridine, pyrazine) can introduce novel interactions with the target enzyme and alter the molecule's solubility and metabolic stability.[3][4]

-

Modification of the N-alkyl substituent: While this guide focuses on the aniline core, it is important to note that the N-alkyl group also plays a crucial role. The interplay between the aniline ring and the N-alkyl substituent determines the overall shape and lipophilicity of the final herbicide.

The following diagram illustrates the key regions for modification on a generalized aniline intermediate.

Caption: Key modification zones on a generalized aniline intermediate for SAR studies.

Synthesis of Novel Aniline Intermediates: Protocols and Methodologies

The successful implementation of a design strategy hinges on robust and efficient synthetic protocols. This section provides detailed, step-by-step methodologies for the synthesis of representative novel aniline intermediates.

General Synthetic Workflow

The synthesis of a novel chloroacetanilide herbicide from a new aniline intermediate typically follows a well-established workflow. This process is designed to be self-validating, with clear checkpoints for characterization and purification.

Caption: A generalized workflow for the synthesis and evaluation of novel chloroacetanilide herbicides.

Exemplary Protocol: Synthesis of 3-Chloro-2-methylaniline

3-Chloro-2-methylaniline is a key intermediate for the synthesis of certain quinolinecarboxylic acid herbicides and serves as a good model for the synthesis of substituted anilines.[5]

Objective: To synthesize 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene.

Materials:

-

2-chloro-6-nitrotoluene

-

Sulfur

-

Sodium bicarbonate

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus

-

Reduced pressure distillation apparatus

Procedure:

-

Combine 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A molar equivalent ratio of 1:3-5 (2-chloro-6-nitrotoluene:sulfur) is recommended.[5]

-

Add N,N-dimethylformamide (DMF) to the flask to serve as the reaction solvent.

-

Heat the reaction mixture to 110-140°C with vigorous stirring.

-

Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

The filtrate, containing the desired product, is then subjected to fractional distillation under reduced pressure to isolate the 3-chloro-2-methylaniline.[5]

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield should be calculated based on the starting amount of 2-chloro-6-nitrotoluene.

Chloroacetylation of the Aniline Intermediate

Once the novel aniline intermediate is synthesized and purified, the final step is the chloroacetylation to produce the active herbicide.

Objective: To N-chloroacetylate a substituted aniline.

Materials:

-

Substituted aniline intermediate

-

Chloroacetyl chloride

-

A suitable solvent (e.g., tetrahydrofuran, toluene)

-

A base (e.g., pyridine, triethylamine)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted aniline intermediate and a base (e.g., pyridine) in a suitable dry solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[3]

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution via an addition funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting aniline.

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Characterization of Novel Aniline Intermediates and Final Products

Thorough characterization of both the aniline intermediate and the final chloroacetanilide is essential to confirm the structure and purity of the synthesized compounds. A suite of analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile compounds like many aniline derivatives.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture.[7] It is particularly useful for monitoring reaction progress and assessing the purity of non-volatile compounds.

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile aniline compounds and their derivatives.[8][9] Different detectors, such as Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD), can be used depending on the specific analytical needs.[6]

Data Presentation: Analytical Parameters for Aniline Derivatives

The following table summarizes typical analytical parameters for the characterization of aniline derivatives using GC-NPD, based on established methodologies.

| Compound | CAS No. | Method Detection Limit (MDL) in Water (µg/L) | Linearity Range in Water (µg/L) |

| Aniline | 62-53-3 | 2.3 | 40 - 800 |

| 2-Chloroaniline | 95-51-2 | 1.4 | 3 x MDL to 300 x MDL |

| 4-Chloroaniline | 106-47-8 | 0.66 | 40 - 400 |

| 3,4-Dichloroaniline | 95-76-1 | 1.1 | 3 x MDL to 300 x MDL |

| 2,4,6-Trichloroaniline | 634-93-5 | 1.2 | 3 x MDL to 300 x MDL |

| (Data adapted from EPA Method 8131)[6] |

Biological Evaluation and Future Directions

The ultimate test of a novel aniline intermediate is the herbicidal activity of the resulting chloroacetanilide. Standardized greenhouse and field trials are conducted to assess the efficacy against a range of weed species and the safety to relevant crops.[4][10]

The data from these bioassays, when correlated with the structural features of the aniline intermediates, provide crucial feedback for the design of the next generation of compounds. This iterative process of design, synthesis, and testing is at the heart of modern herbicide discovery.

Future research in this area will likely focus on:

-

Computational modeling and in silico screening: To predict the activity of virtual compounds and prioritize synthetic targets.

-

Green chemistry approaches: Developing more environmentally friendly synthetic routes to novel aniline intermediates.[11]

-

Understanding and overcoming resistance mechanisms: Designing molecules that are effective against weeds that have developed resistance to existing herbicides.

By leveraging the principles and methodologies outlined in this guide, researchers can contribute to the development of more effective, selective, and sustainable solutions for global weed management.

References

- LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Chloroacetamide Herbicides: A Multifaceted Approach. Weed Science Society of America. [URL not available]

-

Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 3035–3044. [Link]

-

El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(10), 3035-3044. [Link]

-

El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. [Link]

-

Méndez-Lucio, O., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Molecules, 23(9), 2345. [Link]

-

Wikipedia. (n.d.). Alachlor. Wikipedia. [Link]

-

Méndez-Lucio, O., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. MDPI. [Link]

-

Ge, F., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1723–1732. [Link]

- Shell Internationale Research Maatschappij B.V. (1984). Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth.

-

Ge, F., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. [Link]

-

Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

-

Hrubá, F., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]

-

Notario, R., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. PMC. [Link]

-

ResearchGate. (n.d.). Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. [Link]

-

Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

-

Analytice. (2017). Laboratory determination of aniline (CAS: 62-53-3). Analytice. [Link]

-

Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

-

Research Journal of Pharmacy and Technology. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. RJPT. [Link]

-

Chinese Journal of Pesticide Science. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. CJPS. [Link]

- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

Sources

- 1. Alachlor - Wikipedia [en.wikipedia.org]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth - Patent 0123327 [data.epo.org]

- 4. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. epa.gov [epa.gov]

- 9. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Structural Analogs of 2-Ethyl-6-Methylaniline: A Technical Guide for Agrochemical Synthesis

This guide serves as a technical manual for the synthesis, structural evaluation, and application of 2-ethyl-6-methylaniline (EMA) and its analogs in agrochemical development.[1]

Executive Summary

2-ethyl-6-methylaniline (EMA) represents a "Goldilocks" intermediate in the chloroacetanilide class of herbicides.[1] Unlike its symmetric analogs—2,6-dimethylaniline (too labile) and 2,6-diethylaniline (highly lipophilic and persistent)—EMA offers an optimal balance between herbicidal efficacy and environmental degradation profiles. This guide details the synthesis of EMA, compares it with key structural analogs, and provides validated protocols for its incorporation into bioactive scaffolds like Metolachlor and Acetochlor .

Key Technical Insight: The 2,6-disubstitution pattern is not merely structural; it serves as a "steric gatekeeper," protecting the amide bond in the final herbicide from rapid enzymatic hydrolysis in soil, thereby extending residual activity.

Structural Landscape & Analogs

The efficacy of chloroacetanilide herbicides hinges on the aniline core. The following table compares EMA with its primary commercial analogs.

Table 1: Comparative Properties of 2,6-Disubstituted Anilines

| Analog | Structure | Key Herbicides | Lipophilicity (LogP) | Soil Half-Life (Est.)[1] | Steric Bulk |

| 2,6-Dimethylaniline | Symmetric (Me/Me) | Lidocaine (Pharma), Xylachlor | ~2.1 | Short (<15 days) | Low |

| 2-Ethyl-6-methylaniline | Asymmetric (Et/Me) | Metolachlor, Acetochlor | ~2.9 | Medium (15-40 days) | Optimal |

| 2,6-Diethylaniline | Symmetric (Et/Et) | Alachlor, Butachlor | ~3.4 | Long (>60 days) | High |

Senior Scientist Note: In drug and agrochemical design, shifting from 2,6-dimethyl to 2-ethyl-6-methyl introduces chirality in the final rotational conformers (atropisomerism) and increases lipophilicity without the extreme persistence associated with 2,6-diethyl analogs.[1]

Synthesis Strategies: The Ortho-Alkylation Protocol

The industrial standard for synthesizing EMA and its analogs is Friedel-Crafts ortho-alkylation of anilines using alkenes.[1] This reaction requires high selectivity to avoid para-substitution or poly-alkylation.

Mechanism of Action

The reaction utilizes an aluminum anilide catalyst, generated in situ from aluminum metal or triethylaluminum. This catalyst coordinates with the amine nitrogen, directing the incoming ethylene electrophile specifically to the ortho position via a cyclic transition state.

Visualization: Ortho-Selective Alkylation Pathway

Caption: Mechanism of aluminum-catalyzed ortho-alkylation of o-toluidine to EMA.

Experimental Protocol: Synthesis of 2-Ethyl-6-Methylaniline

Objective: Synthesize high-purity EMA from o-toluidine via high-pressure alkylation. Scale: Laboratory Bench (1 L Autoclave).

Reagents & Equipment[2][3][4]

-

Substrate: o-Toluidine (purity >99%).[2]

-

Alkylating Agent: Ethylene gas (CP grade).[1]

-

Catalyst System: Aluminum powder (fine mesh) + Aluminum Chloride (AlCl₃) or Triethylaluminum (TEA).

-

Equipment: 1 L Hastelloy or Stainless Steel high-pressure autoclave.

Step-by-Step Methodology

-

Catalyst Formation (Critical Step):

-

Charge the autoclave with 400 g of o-toluidine.

-

Add 4.0 g of Aluminum powder and 1.0 g of AlCl₃ (initiator).

-

Purge: Seal and purge with Nitrogen (3x) to remove oxygen (Al-anilides are pyrophoric).[1]

-

Activation: Heat to 180°C with stirring (500 rpm). Hydrogen gas will evolve as the Aluminum anilide complex forms.[1] Vent H₂ carefully until pressure stabilizes.

-

-

Alkylation:

-

Heat the mixture to 280°C - 300°C .

-

Pressurize with Ethylene to 4.0 - 6.0 MPa .[1]

-

Maintain pressure by replenishing Ethylene as it is consumed.[1][3] The reaction is exothermic; control temperature via internal cooling coils.[1]

-

Endpoint: Monitor Ethylene uptake.[1][3] Reaction typically completes in 3–5 hours when uptake ceases.

-

-

Work-up:

-

Cool to 80°C. Vent residual Ethylene.

-

Hydrolysis: Carefully quench the catalyst by adding 10% NaOH solution (exothermic!). This liberates the aniline from the aluminum complex.

-

Separation: Separate the organic phase.[1]

-

Purification: Distill under reduced pressure.

-

Fraction 1: Unreacted o-toluidine (recycle).

-

Fraction 2:2-Ethyl-6-methylaniline (Product) (BP: ~231°C at atm, collect at ~110°C/10 mmHg).[1]

-

Residue: Poly-ethylated byproducts.

-

-

Validation Criteria:

-

GC Purity: >98.0%.[1]

-

Yield: Expect 85–92% based on o-toluidine conversion.

Downstream Application: Chloroacetanilide Synthesis

Once EMA is synthesized, it is converted into active herbicides via N-acylation.[1] The following workflow illustrates the synthesis of Metolachlor .

Reaction Logic[4]

-

N-Alkylation: EMA is reacted with methoxy-2-propanol (or its chloride derivative) to form the secondary amine.[1]

-

N-Acylation: The secondary amine is acylated with chloroacetyl chloride.[1]

Visualization: Herbicide Synthesis Workflow

Caption: Conversion of EMA to Metolachlor via stepwise N-alkylation and acylation.

Structure-Activity Relationship (SAR)

The 2,6-substitution pattern dictates the "Field Life" of the molecule.[1]

-

Steric Hindrance: The ethyl and methyl groups create a "shield" around the amide nitrogen.[1] This prevents soil amidases from easily accessing and cleaving the molecule, which would render it inactive.

-

Metabolic Fate: While resistant to hydrolysis, the alkyl groups eventually undergo oxidation (hydroxylation) by cytochrome P450 enzymes, leading to water-soluble metabolites (ESA and OA acids) that leach into groundwater.

-

Design Trade-off:

References

-

Huaian Shuangyang Chemical Co Ltd. (2015).[1] Preparation technology of 2-methyl-6-ethylaniline. CN104910021A.[4] Link

-

United States Patent Office. (1949).[1] Process for the alkylation of aromatic amines. US2454906. Link

-

Barra Caracciolo, A., et al. (2005). Degradation and leaching of the herbicides metolachlor and diuron. Environmental Pollution. Link

-

Nalla, V., et al. (2023).[7][8] An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. Link

-

USDA ARS. (1999).[1] Structural Influences in Relative Sorptivity of Chloroacetanilide Herbicides on Soil. Link

Sources

- 1. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. ars.usda.gov [ars.usda.gov]

- 7. PubChemLite - 2-ethyl-6-methylaniline (C9H13N) [pubchemlite.lcsb.uni.lu]

- 8. arkat-usa.org [arkat-usa.org]

Solubility and stability of 2-(methoxymethyl)-N,6-dimethylaniline in organic solvents

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 2-(methoxymethyl)-N,6-dimethylaniline (hereafter referred to as MMDMA ).[1] As a sterically hindered N-alkyl aniline with an ortho-benzylic ether substituent, MMDMA presents a unique set of stability challenges distinct from simple xylidines.

This molecule is frequently encountered as a high-value intermediate in the synthesis of chloroacetanilide herbicides (analogous to metolachlor precursors) and specialized pharmaceutical scaffolds.[1] Its "dual-threat" functionality—a reactive secondary amine coupled with an acid-labile ether linkage—requires precise solvent selection and handling protocols to prevent yield-destroying degradation.[1]

Part 1: Physicochemical Characterization

To understand solubility and stability, we must first deconstruct the molecule’s electronic and steric environment.[1]

Structural Analysis

-

Core: Electron-rich aniline ring.[1]

-

N-Methyl Group (Position 1): Increases basicity (

~4.8–5.2 estimated) and nucleophilicity compared to primary anilines, though slightly tempered by steric crowding.[1] -

Methoxymethyl Group (Position 2): A benzylic ether.[1][2] While generally stable to base, it is a "hot spot" for acid-catalyzed hydrolysis and radical oxidation.[1]

-

Methyl Group (Position 6): Provides steric bulk, shielding the nitrogen but also increasing lipophilicity.[1]

Predicted Properties

| Property | Value / Characteristic | Implication for Process |

| Molecular Formula | MW: 165.23 g/mol | |

| LogP (Octanol/Water) | 2.1 – 2.4 (Estimated) | Highly lipophilic; poor water solubility.[1] |

| ~4.9 | Weak base; can be extracted into aqueous acid.[1] | |

| Boiling Point | >220°C (Predicted) | High boiler; difficult to remove by simple distillation without vacuum.[1] |

| Physical State | Viscous Oil / Low-melting Solid | Likely liquid at RT; prone to supercooling.[1] |

Part 2: Solubility Profile

MMDMA exhibits a "Lipophilic-Polar" solubility profile.[1] The hydrophobic toluene-like core drives solubility in non-polar solvents, while the amine and ether oxygen allow compatibility with polar aprotic solvents.[1]

Solvent Compatibility Matrix

| Solvent Class | Solvent Example | Solubility Rating | Stability Risk | Technical Recommendation |

| Hydrocarbons | Hexane, Heptane | Moderate | Low | Good for crystallization/precipitation if cooled.[1] Poor for reaction homogeneity.[1] |

| Aromatics | Toluene, Xylene | Excellent | Low | Preferred process solvent. High stability and solubility.[1] |

| Chlorinated | DCM, Chloroform | Excellent | Medium | Risk of reaction with trace HCl in degrading solvent (cleaves ether).[1] |

| Alcohols | Methanol, IPA | High | Medium | Protically active.[1] Potential for trans-etherification under acidic conditions.[1] |

| Polar Aprotic | DMSO, DMF, ACN | High | Low-Medium | Excellent for nucleophilic substitutions.[1] Hard to remove (high BP). |

| Aqueous | Water (pH 7) | Insoluble | Low | Forms biphasic system.[1] |

| Aqueous Acid | 1M HCl | Soluble (Salt) | High | CRITICAL RISK: Rapid hydrolysis of methoxymethyl ether. |

Part 3: Stability & Degradation Mechanisms

The stability of MMDMA is governed by two competing degradation pathways: Oxidative Coupling (Nitrogen-driven) and Solvolysis (Ether-driven).[1]

Oxidative Instability (The "Darkening" Effect)

Secondary anilines are notorious for autoxidation.[1] Upon exposure to air (oxygen) and light, MMDMA undergoes radical abstraction at the N-methyl group or the ring, leading to:

-

N-Oxide formation: Precursor to rearrangement.[1]

-

Dimerization: Formation of colored hydrazine-like or benzidine-like impurities (causing the oil to turn brown/black).[1]

Acid Sensitivity (The Ether Cleavage)

The ortho-methoxymethyl group is a benzylic ether.[1] In the presence of strong acids (or Lewis acids like

Visualizing the Degradation Pathways

Caption: Figure 1.[1] Dual degradation pathways of MMDMA. Pathway A (Red) dominates in storage; Pathway B (Yellow) dominates in acidic processing.[1]

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solvent selection for new synthetic steps.

-

Preparation: Weigh 100 mg of MMDMA into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained.

-

Insoluble: Phase separation or solid residue persists after 2 mL total solvent.[1]

-

-

Quantification: Calculate solubility (

) as:

Protocol B: Stability-Indicating HPLC Method

Standard purity assays may miss early-stage oxidation.[1] Use this method to detect the "Benzyl Alcohol" degradant.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (Basic pH suppresses protonation, improving peak shape for anilines).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (oxidized species).[1]

-

Reference Standard: Synthesize/purchase the 2-(hydroxymethyl) analog to mark the hydrolysis impurity time.

Workflow: Solvent Selection Decision Tree

Caption: Figure 2. Logic flow for selecting solvents to minimize MMDMA degradation.

Part 5: Handling & Storage Recommendations

-

Inert Atmosphere: Always store MMDMA under a blanket of Nitrogen or Argon.[1] The secondary amine is oxygen-scavenging.[1]

-

Container: Use amber glass or opaque HDPE to prevent photo-oxidation.[1]

-

Acid Scavenging: If used in chlorinated solvents (DCM/Chloroform), add a stabilizer (e.g., amylene) or wash the solvent with basic alumina to remove trace HCl, which triggers ether cleavage.[1]

-

Re-purification: If the material darkens (oxidation), purify via Vacuum Distillation rather than silica chromatography, as acidic silica sites can degrade the ether.[1] If chromatography is necessary, pretreat silica with 1% Triethylamine.[1]

References

-

Sigma-Aldrich. (2025).[1] Product Specification: 2,6-Dimethylaniline (Xylidine) derivatives.[1][3] Retrieved from [1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Section: Stability of Benzyl Ethers). Wiley-Interscience.[1]

-

ChemicalBook. (2025).[1] 2-Methoxy-6-methylaniline Properties and Synthesis. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Data for Substituted Anilines.[1] Retrieved from [1]

-

ResearchGate. (2025). Oxidation Mechanisms of N-alkyl Anilines. Retrieved from [1]

Sources

Methodological & Application

Application Note: Precision N-Methylation Strategies for 2-Methoxymethyl-6-Methylaniline

Introduction & Strategic Analysis

The N-methylation of 2-methoxymethyl-6-methylaniline (Target Molecule 1 ) presents a classic challenge in organic synthesis: nucleophilic substitution on a sterically hindered, electron-rich aromatic amine.[1]

Structural Challenges

The target molecule features a primary amino group flanked by two ortho-substituents:

This 2,6-disubstitution pattern creates significant steric congestion around the nitrogen center, retarding the formation of the tetrahedral intermediate required for nucleophilic attack.[1] Furthermore, the methoxymethyl group is a benzyl ether variant; while generally robust, it precludes the use of extremely harsh Lewis acids (e.g.,

The "Mono- vs. Di-" Dilemma[1]

-

Mono-methylation (

): Highly desirable for pharmaceutical intermediates but difficult to control using alkyl halides (e.g., MeI) due to the enhanced nucleophilicity of the secondary amine product, leading to over-alkylation. -

Di-methylation (

): Easier to achieve via forcing conditions but often requires high temperatures that degrade the ether side chain.[1]

This guide prioritizes Mono-methylation via Reductive Amination (Protocol A) as the "Gold Standard" for purity and reproducibility, while providing Direct Alkylation (Protocol B) for scalable, cost-sensitive applications.[1]

Decision Framework & Workflow

The following decision tree outlines the optimal synthetic pathway based on your specific purity and scale requirements.

Figure 1: Strategic decision tree for selecting the appropriate methylation protocol based on target substitution and scale.

Protocol A: Reductive Mono-Methylation (The Gold Standard)[1]

Objective: Selective synthesis of N-methyl-2-methoxymethyl-6-methylaniline. Mechanism: Formation of a hindered imine/hemiaminal followed by in situ hydride reduction.[1][2] This method avoids quaternary salt formation because the steric bulk prevents the secondary amine from reacting with a second equivalent of formaldehyde rapidly.[1]

Reagents & Equipment

-

Substrate: 2-methoxymethyl-6-methylaniline (1.0 equiv)

-

C1 Source: Paraformaldehyde (1.2 - 1.5 equiv)[1]

-

Reductant: Sodium Borohydride (

) (2.0 equiv) or Sodium Cyanoborohydride ( -

Solvent: Methanol (anhydrous)[3]

-

Additive: Acetic Acid (catalytic) or NaOMe (to depolymerize paraformaldehyde)

Step-by-Step Procedure

-

Imine Formation (The Critical Step):

-

Charge a reaction vessel with 2-methoxymethyl-6-methylaniline (10 mmol) and Methanol (30 mL).

-

Add Paraformaldehyde (12-15 mmol eq. of formaldehyde).

-

Expert Insight: Due to the 2,6-steric hindrance, the imine formation is slow.[1] Add a catalytic amount of NaOMe (0.1 equiv) to facilitate paraformaldehyde depolymerization, or reflux the mixture at 65°C for 2-4 hours until clear. Monitor by TLC (disappearance of primary amine).

-

Note: The intermediate is likely a hemiaminal ether or a Schiff base.[1]

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Carefully add

(20 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] -

Alternative: If using

, it can be added at the start (one-pot) with acetic acid adjustment to pH 5-6.[1] However,

-

-

Reaction Completion:

-

Allow the mixture to warm to room temperature and stir for 4-12 hours.

-

QC Check: Take an aliquot, quench with water, extract with EtOAc.[1] Check LCMS for M+14 mass shift (Methyl group).

-

-

Workup:

Expected Results

-

Yield: 85-95%

-

Purification: Usually sufficiently pure.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]

Protocol B: Controlled Direct Alkylation (Scale-Up Variant)

Objective: Cost-effective methylation using alkyl halides. Risk: High risk of over-methylation (N,N-dimethyl) and quaternary salts.[1] Mitigation: Use of phase-transfer catalysis (PTC) or specific base control.[1]

Reagents[1][5][6][7]

-

Substrate: 2-methoxymethyl-6-methylaniline (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) (0.95 - 1.0 equiv) — Strict stoichiometry is vital.[1]

-

Base: Potassium Carbonate (

) (1.5 equiv) or -

Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Procedure

-

Preparation: Dissolve substrate in ACN (0.2 M concentration).

-

Base Addition: Add finely ground

.[1] Stir for 15 mins at Room Temp (RT). -

Alkylation:

-

Monitoring: Stir at RT for 12-24 hours. Monitor strictly by HPLC/TLC.

-

Workup: Filter off solids (salts).[1] Concentrate filtrate.[1][5] Partition between water/DCM.[1]

Analytical Data & Validation

To validate your synthesis, compare your isolated product against these expected parameters.

| Parameter | Method | Expected Signature (Mono-Methyl) |

| Proton NMR | ||

| Carbon NMR | ||

| Mass Spec | ESI-MS (+) | |

| TLC | Silica (Hex/EtOAc 8:[1]2) | Product |

Scientific Grounding & Troubleshooting

The "Ortho-Effect" Mechanism

The success of Protocol A relies on the steric inhibition of resonance .[1] In 2,6-disubstituted anilines, the lone pair on nitrogen is twisted out of conjugation with the phenyl ring.[1] This makes the nitrogen more basic but less nucleophilic towards bulky electrophiles (like the second formaldehyde adduct).[1]

Figure 2: Kinetic pathway of reductive amination highlighting the rate-limiting imine formation.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance preventing imine formation.[1] | Increase reaction temp to reflux during paraformaldehyde addition. Add 5 mol% |

| Over-Methylation | Too much reductant/HCHO or high temp during reduction.[1] | Ensure cooling to 0°C during |

| Ether Cleavage | Acid concentration too high (if using Protocol C/Eschweiler-Clarke).[1] | Avoid strong mineral acids.[1] The methoxymethyl group is stable to Formic Acid but sensitive to |

References

-

Reductive Amination of Hindered Anilines

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

-

-

Synthesis of Chloroacetanilide Intermediates (Context for 2,6-disubstituted anilines)

-

U.S. Patent 3,937,730.[1] "Process for the preparation of 2,6-dialkyl-N-alkylanilines." (Demonstrates high-temp alkylation challenges).

-

-

Eschweiler-Clarke Limitations

-

Ruthenium Catalyzed Methylation (Modern Alternative)

Sources

- 1. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Utilizing 2-(methoxymethyl)-N,6-dimethylaniline as a Foundational Building Block for Chloroacetamide Herbicides

Introduction: The Strategic Importance of N-Alkylated Anilines in Modern Agriculture

2-(methoxymethyl)-N,6-dimethylaniline and its structural analogs represent a class of critical intermediates in the agrochemical industry. Their significance lies in forming the core structure of chloroacetamide herbicides, a group of pre-emergence herbicides indispensable for controlling annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] The premier example of a herbicide derived from this scaffold is Metolachlor, and more specifically, its highly active S-enantiomer, S-metolachlor.[1][3]

The efficacy of these herbicides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible weed seedlings, a process that is vital for cell division and growth.[1][2][4] This targeted mode of action allows for pre-emergent control, forming a chemical barrier in the soil that stops weeds before they can compete with crops.[2][4]

This document provides a comprehensive guide for researchers and process development scientists on the synthesis, application, and analysis of N-alkylaniline intermediates, with a focus on the pathway to producing high-value chloroacetamide herbicides. The protocols are designed to be self-validating, with causality and scientific integrity at their core.

PART 1: Herbicide Mechanism of Action: Inhibiting Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Understanding the biochemical target is paramount for rational herbicide design and development. Chloroacetamide herbicides, including metolachlor, function by disrupting the elongation of fatty acids beyond 18 carbon atoms.[1][5]

Core Principles of Herbicidal Action:

-

Target Enzyme: The primary site of action is the inhibition of VLCFA elongase enzymes located in the endoplasmic reticulum.[5] Specifically, the condensing enzyme component of the elongase complex, which possesses a reactive cysteine residue in its active site, is the key target.

-

Biochemical Impact: VLCFAs are crucial components of various cellular structures, including the plasma membrane and cuticular waxes. By inhibiting their synthesis, the herbicide disrupts cell membrane integrity and function, ultimately halting cell division and expansion in the meristematic regions (apical and root) of emerging seedlings.[4][5]

-

Physiological Outcome: This disruption of early growth prevents weed emergence and establishment, making these herbicides highly effective when applied to the soil before weeds germinate.[2][5]

Caption: Mechanism of Chloroacetamide Herbicide Action.

PART 2: Synthesis of the Herbicide Core: From Aniline to Chloroacetamide

The synthesis of herbicides like metolachlor is a multi-step process. It begins with the appropriate substituted aniline, proceeds through the formation of a key chiral amine intermediate, and culminates in a final chloroacetylation step. The industrial production of S-metolachlor is a landmark achievement in large-scale asymmetric catalysis.[6]

Protocol 1: Synthesis of the Chiral Amine Intermediate via Asymmetric Hydrogenation

The economically most viable and elegant route to S-metolachlor involves the asymmetric hydrogenation of an imine formed from 2-ethyl-6-methylaniline and methoxyacetone.[3][6][7] This method establishes the critical stereocenter with high efficiency and enantioselectivity.

Principle: This protocol is based on the condensation of an aniline with a ketone to form a prochiral imine. This imine is then subjected to hydrogenation using a chiral iridium catalyst, which directs the addition of hydrogen across the C=N double bond to preferentially form one enantiomer—the desired (S)-amine.

Caption: Synthetic Workflow for (S)-Metolachlor Production.

Methodology:

-

Imine Formation:

-

Charge a suitable reactor with 2-ethyl-6-methylaniline and a solvent such as toluene.

-

Add methoxyacetone (1.0-1.2 equivalents) to the mixture.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards the imine product.

-

Monitor the reaction by GC or TLC until the aniline is consumed.

-

Once complete, distill the solvent and excess methoxyacetone under reduced pressure to isolate the crude imine.

-

-

Asymmetric Hydrogenation:

-

Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the active catalyst by mixing the iridium precursor (e.g., [Ir(COD)Cl]₂) with the chiral ferrocenyl diphosphine ligand (e.g., (R)-(S)-Xyliphos).

-

Hydrogenation Reaction: Charge a high-pressure autoclave with the crude imine, a suitable aprotic solvent (e.g., toluene), the prepared catalyst solution, and an additive such as iodide or an acid, which is known to enhance catalyst activity and stability.[6][8]

-

Seal the reactor, purge several times with nitrogen, and then with hydrogen.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 30-80 bar) and heat to the reaction temperature (e.g., 50-80 °C).[8][9]

-

Maintain the reaction under vigorous stirring. Monitor the progress by observing hydrogen uptake.

-

After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

-

Work-up and Isolation:

-

The resulting solution containing the chiral amine can often be used directly in the next step after catalyst removal (if necessary) or a simple filtration.

-

The enantiomeric excess (ee) of the product should be determined at this stage using chiral HPLC.

-

Protocol 2: Chloroacetylation to Yield the Final Herbicide

Principle: This is a standard N-acylation reaction. The nucleophilic chiral amine intermediate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the HCl byproduct generated during the reaction.

Methodology:

-

Reaction Setup:

-

Charge a reactor with the chiral amine solution from the previous step and a suitable solvent (e.g., toluene or an inert aprotic solvent).

-

Cool the mixture in an ice bath to 0-10 °C.

-

Prepare a solution of chloroacetyl chloride (1.0-1.1 equivalents) in the same solvent.

-

-

Acylation:

-

Simultaneously add the chloroacetyl chloride solution and a base (e.g., triethylamine, sodium carbonate solution) dropwise to the stirred, cooled amine solution. Maintain the temperature below 15 °C. The base is critical to scavenge the HCl produced.[10]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction by TLC or GC to confirm the disappearance of the amine starting material.

-

-

Work-up and Purification:

-

Add water to the reaction mixture to dissolve the salt byproduct (e.g., triethylammonium chloride).

-

Separate the organic layer. Wash it sequentially with a dilute acid solution (to remove any unreacted amine), a dilute base solution (to remove any unreacted chloroacetyl chloride), and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-metolachlor product as an oil.

-

Further purification is typically not required if high-purity starting materials were used, but vacuum distillation can be employed if necessary.

-

| Parameter | Imine Formation | Asymmetric Hydrogenation | Chloroacetylation |

| Key Reagents | 2-ethyl-6-methylaniline, Methoxyacetone | Prochiral Imine, H₂, [Ir]-Xyliphos Catalyst | Chiral Amine, Chloroacetyl Chloride, Base |

| Solvent | Toluene | Toluene or other aprotic solvent | Toluene |

| Temperature | Reflux (~110 °C) | 50 - 80 °C[8] | 0 - 15 °C |

| Pressure | Atmospheric | 30 - 80 bar H₂[8] | Atmospheric |

| Typical Yield | >95% | >97% | >98% |

| Key Metric | Complete conversion | Enantiomeric Excess (ee) >80-90%[6] | High Purity |

| Table 1: Summary of Reaction Parameters for S-Metolachlor Synthesis. |

PART 3: Quality Control and Analytical Protocols

Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric composition of the synthesized herbicide.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective technique ideal for quantifying the active ingredient and its potential metabolites or degradation products in complex matrices.[11][12] The liquid chromatograph separates the components of the mixture, which are then ionized and detected by a tandem mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

For aqueous or environmental samples, pass a known volume (e.g., 50 mL) through a C18 or Oasis HLB SPE cartridge.[11][13][14]

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes with a suitable solvent, typically methanol or an 80/20 methanol/water mixture.[11][12]

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a mobile-phase-compatible solvent (e.g., 10/90 acetonitrile/water) to a final known volume (e.g., 1.0 mL).[11][14]

-

-

Instrumental Analysis:

-

LC System: Utilize a reverse-phase C18 column.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically modified with a small amount of formic acid or ammonium formate to improve ionization.

-

MS/MS Detector: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Monitor the transition of the precursor ion (the protonated molecule, [M+H]⁺) to one or more specific product ions.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| S-Metolachlor | 284.2 | 252.2 | 176.1 |

| Metolachlor ESA | 330.1 | 298.1 | 202.1 |

| Metolachlor OXA | 280.1 | 248.1 | 90.1 |

| Table 2: Example LC-MS/MS MRM Transitions for Metolachlor and its Metabolites.[13] |

PART 4: Safety and Handling Protocols

The synthesis of chloroacetamide herbicides involves hazardous materials that require strict adherence to safety protocols.

Chemical Hazard Overview:

-

2,6-Dimethylaniline & Analogs: These are toxic and harmful if swallowed, inhaled, or absorbed through the skin.[15][16] They are classified as suspected human carcinogens.[16][17][18] All manipulations must be performed in a certified chemical fume hood.

-

Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a potent lachrymator (tear-producing).[19][20][21] It reacts violently with water, releasing toxic hydrogen chloride gas.[19][22] It must be handled with extreme care in a dry, inert atmosphere within a fume hood.

-

Solvents (Toluene, etc.): Flammable and can cause irritation upon inhalation or skin contact.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling chloroacetyl chloride.[20]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton). Inspect gloves for integrity before each use.[15]

-

Body Protection: A flame-retardant laboratory coat and, for larger-scale operations, a chemical-resistant apron.[18]

-

Respiratory Protection: An air-purifying respirator with an appropriate organic vapor/acid gas cartridge should be available for non-routine operations or in case of ventilation failure.[15]

Emergency Procedures:

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do NOT use water on chloroacetyl chloride spills.[22] For large spills, evacuate the area immediately and contact emergency response personnel.

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20][23] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20][23] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Storage and Waste Disposal:

-

Store all reagents in tightly sealed, clearly labeled containers in a cool, dry, well-ventilated area away from incompatible materials like acids, bases, and oxidizing agents.[15][17]

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.

References

-

Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from Krishna Solvechem Ltd. website: [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved from Carl ROTH website: [Link]

-

Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical chemistry, 74(15), 3754–3759. [Link]

-

Böger, P., Matthes, B., & Schmalfuß, J. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

New Jersey Department of Health. (1999, December). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from NJ.gov website: [Link]

-

AERU, University of Hertfordshire. (n.d.). S-metolachlor (Ref: CGA 77102). Retrieved from AERU website: [Link]

-

Blaser, H. U. (2002). The Chiral Switch of Metolachlor. ResearchGate. [Link]

-

Safety data sheet. (2023, April 11). 2,6-xylidine 2,6-dimethylaniline. Retrieved from a publicly available safety data sheet. [Link]

-

YouTube. (2024, June 15). Understanding S-Metolachlor: Effective Weed Control in Agriculture. Retrieved from YouTube. [Link]

-

Revista Cultivar. (2025, May 29). S-metolachlor. Retrieved from Revista Cultivar website: [Link]

-

Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. ResearchGate. [Link]

-

Blaser, H. U. (2009, October 4). The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. Retrieved from MSU Chemistry website: [Link]

-

California Department of Pesticide Regulation. (2022, June 30). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from CDPR website: [Link]

-

California Department of Pesticide Regulation. (2014, December 15). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. Retrieved from CDPR website: [Link]

- Dobler, M., et al. (2016). Process of production of (s) -metolachlor.

-

Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. Retrieved from MDA website: [Link]

-

Dobler, M., et al. (2016, September 29). PROCESS OF PRODUCTION OF (S) -METOLACHLOR. WIPO Patentscope. [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. Retrieved from PrepChem website: [Link]

-

Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from a publicly available document. [Link]

-

Reddy, C. R., et al. (2019). B(C6F5)3-Catalyzed C−H Alkylation of N-Alkylamines Using Silicon Enolates without External Oxidant. PMC. [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from PrepChem website: [Link]

-

Mol-Instincts. (n.d.). 2,6-Dimethylaniline 87-62-7 wiki. Retrieved from Mol-Instincts website: [Link]

-

Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-22. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from a publicly available research paper. [Link]

-

Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5. [Link]

-

Al-Obaydi, A. A. M., et al. (2018). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. PMC. [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Retrieved from a publicly available research paper. [Link]

Sources

- 1. S-metolachlor - Revista Cultivar [revistacultivar.com]

- 2. Metolachlor Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. S-metolachlor (Ref: CGA 77102) [sitem.herts.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. WO2016153374A1 - Process of production of (s) -metolachlor - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. jocpr.com [jocpr.com]